molecular formula C23H23NO5 B11387292 butyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11387292
M. Wt: 393.4 g/mol
InChI Key: GCNDHHSYLPMVIS-UHFFFAOYSA-N
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Description

BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This specific compound is characterized by the presence of a butyl ester group, a dimethylated chromene moiety, and an amido linkage to a benzoate group

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

butyl 4-[(7,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-4-5-12-28-23(27)16-7-9-17(10-8-16)24-22(26)20-13-19(25)18-11-6-14(2)15(3)21(18)29-20/h6-11,13H,4-5,12H2,1-3H3,(H,24,26)

InChI Key

GCNDHHSYLPMVIS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as resorcinol and an appropriate aldehyde under acidic conditions.

    Introduction of the Amido Group: The amido group is introduced by reacting the chromene derivative with an amine, such as aniline, under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with butanol in the presence of a catalyst like sulfuric acid to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chromene core.

Mechanism of Action

The mechanism of action of BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The amido and ester groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDO)BENZOATE
  • BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE

Uniqueness

BUTYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the chromene core, which can influence its chemical reactivity and biological activity. The presence of the butyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and interaction with biological targets.

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